Cas no 1597054-45-9 (4-(4-Bromophenyl)thiophene-3-carbaldehyde)
4-(4-Bromophenyl)thiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-745722
- 1597054-45-9
- 4-(4-Bromophenyl)thiophene-3-carbaldehyde
-
- Inchi: 1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H
- InChI Key: UXKOOUOFXVHIDI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CSC=C1C=O
Computed Properties
- Exact Mass: 265.94010g/mol
- Monoisotopic Mass: 265.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.3Ų
4-(4-Bromophenyl)thiophene-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745722-0.05g |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
1597054-45-9 | 95% | 0.05g |
$900.0 | 2024-05-23 | |
| Enamine | EN300-745722-0.1g |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
1597054-45-9 | 95% | 0.1g |
$943.0 | 2024-05-23 | |
| Enamine | EN300-745722-0.25g |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
1597054-45-9 | 95% | 0.25g |
$985.0 | 2024-05-23 | |
| Enamine | EN300-745722-0.5g |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
1597054-45-9 | 95% | 0.5g |
$1027.0 | 2024-05-23 | |
| Enamine | EN300-745722-2.5g |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
1597054-45-9 | 95% | 2.5g |
$2100.0 | 2024-05-23 | |
| Enamine | EN300-745722-5.0g |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
1597054-45-9 | 95% | 5.0g |
$3105.0 | 2024-05-23 | |
| Enamine | EN300-745722-10.0g |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
1597054-45-9 | 95% | 10.0g |
$4606.0 | 2024-05-23 | |
| Enamine | EN300-745722-1.0g |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
1597054-45-9 | 95% | 1.0g |
$1070.0 | 2024-05-23 |
4-(4-Bromophenyl)thiophene-3-carbaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 4-(4-Bromophenyl)thiophene-3-carbaldehyde
4-(4-Bromophenyl)thiophene-3-carbaldehyde: A Comprehensive Overview
The compound 4-(4-Bromophenyl)thiophene-3-carbaldehyde (CAS No. 1597054-45-9) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring system with a bromophenyl group and an aldehyde functional group. The thiophene ring serves as a versatile platform for various chemical modifications, while the bromophenyl group introduces electronic and steric effects that can significantly influence the compound's reactivity and properties. The aldehyde group further enhances the molecule's functionality, making it a valuable building block in synthetic chemistry.
Recent studies have highlighted the potential of 4-(4-Bromophenyl)thiophene-3-carbaldehyde in the development of advanced materials. For instance, researchers have explored its use in constructing two-dimensional materials and organic semiconductors. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for applications in optoelectronics and flexible electronics. In one groundbreaking study published in *Nature Communications*, scientists demonstrated that films prepared from this compound exhibit exceptional charge transport properties, paving the way for its use in next-generation displays and sensors.
In addition to its material science applications, 4-(4-Bromophenyl)thiophene-3-carbaldehyde has shown promise in the field of drug discovery. The molecule's unique combination of functional groups allows for selective interactions with biological targets, making it a valuable lead compound in medicinal chemistry. A recent study in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent anti-inflammatory activity, suggesting its potential as a therapeutic agent for inflammatory diseases.
The synthesis of 4-(4-Bromophenyl)thiophene-3-carbaldehyde involves a multi-step process that typically begins with the preparation of the thiophene derivative. One common approach involves the coupling reaction between 2-bromo-thiophene and 4-bromobenzaldehyde under palladium-catalyzed conditions. This method ensures high yields and excellent purity, making it suitable for large-scale production. Researchers have also explored alternative synthetic routes, such as oxidative coupling and cyclization reactions, to optimize the synthesis process further.
From an analytical standpoint, 4-(4-Bromophenyl)thiophene-3-carbaldehyde can be characterized using a variety of techniques. High-resolution mass spectrometry (HRMS) confirms the molecular formula and exact mass of the compound, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its molecular structure and conformation. X-ray crystallography has been employed to determine the crystal structure of the compound, revealing its packing arrangement and intermolecular interactions.
The physical properties of 4-(4-Bromophenyl)thiophene-3-carbaldehyde are equally intriguing. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicative of its π-conjugated system. These properties make it suitable for applications in photonics and nonlinear optics.
In conclusion, 4-(4-Bromophenyl)thiophene-3-carbaldehyde is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with its favorable chemical and physical properties, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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